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Introduction

FT671 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7),
a deubiquitinating enzyme (DUB) that has emerged as a significant therapeutic target in
oncology.[1][2][3] USP7 plays a critical role in regulating the stability of numerous proteins
involved in cell cycle progression, DNA damage repair, and oncogenesis.[4][5] Notably, USP7
deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor
p53 for proteasomal degradation.[2][5] By inhibiting USP7, FT671 leads to the destabilization of
MDM2, resulting in the accumulation and activation of p53, which in turn can induce cell cycle
arrest and apoptosis in cancer cells.[2][6] This guide provides an in-depth overview of the
mechanism of action of FT671, its impact on deubiquitinating enzyme pathways, and relevant
experimental data and protocols.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of
FT671 with its target, USP7.
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Parameter Value Target Notes Reference

USP7 catalytic Apparent

65 nM (s.e.m. ) ) o
Kd domain dissociation [2]
range: 45-92 nM)
(USP7CD) constant.
Half-maximal
52 nM (s.e.m. S
IC50 USP7CD inhibitory [2][3]6]

range: 29-94 nM
J ) concentration.

69 NM (s.e.m. USP7C-term Inhibition of a
IC50 range: 39-120 (residues 208- more active form  [2]
nM) 1102) of USP7.

Measured by
Cell Proliferation MM.1S multiple CellTiter-Glo
33nM [2]
IC50 myeloma cells assay after 120

hours.

Mechanism of Action and Signaling Pathway

FT671 acts as a non-covalent inhibitor of USP7.[3][7] Co-crystal structures reveal that FT671
binds to a dynamic pocket near the catalytic center of the auto-inhibited apo-form of USP7.[2]
This binding sterically hinders the interaction of ubiquitin with the enzyme's active site, thereby
preventing the deubiquitination of USP7 substrates.[4][8]

The primary downstream effect of FT671-mediated USP7 inhibition is the reactivation of the
p53 tumor suppressor pathway.[2] In many cancers, p53 is kept inactive through continuous
degradation mediated by the E3 ligase MDMZ2.[2] USP7 counteracts this by deubiquitinating
and stabilizing MDM2. By inhibiting USP7, FT671 disrupts this stabilization, leading to the auto-
ubiquitination and subsequent proteasomal degradation of MDM2.[2] The resulting decrease in
MDM?2 levels allows for the accumulation and activation of p53.[2] Activated p53 then
transcriptionally upregulates its target genes, including CDKN1A (encoding p21), which
promotes cell cycle arrest, and BBC3 (encoding PUMA), which is involved in apoptosis.[2][3][6]

Beyond the p53-MDM2 axis, FT671 has been shown to induce the degradation of other USP7
substrates, such as N-Myc in neuroblastoma cells, and UHRF1 and DNMT1, which are
involved in DNA methylation and chromatin regulation.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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